molecular formula C18H18N2OS2 B2939450 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851852-86-3

3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2939450
CAS No.: 851852-86-3
M. Wt: 342.48
InChI Key: NGKCASJUMUKMJU-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thienopyrimidinone family, a heterocyclic scaffold combining a thiophene ring fused to a pyrimidinone core. Key structural features include:

  • Phenyl group at position 5: Contributes to π-π stacking interactions in biological targets.
  • Sulfanyl (SH) group at position 2: A reactive moiety that may participate in hydrogen bonding or covalent interactions.

Properties

IUPAC Name

3-cyclohexyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCASJUMUKMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity, but generally include the use of strong bases or acids to facilitate the formation of the thieno[2,3-d]pyrimidin-4-one core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Medicine: In the field of medicine, 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In industry, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The table below compares substituents and molecular properties of key analogs:

Compound Name Position 2 Substituent Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Applications
Target Compound SH (sulfanyl) Cyclohexyl Phenyl ~350 (estimated) Potential TRPA1 inhibitor
2-Amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one NH2 (amino) H Phenyl 268.30 Intermediate in kinase inhibitors
2-Morpholin-4-yl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Morpholine H Phenyl 313.38 Not specified (pharmacophore exploration)
3-Amino-5-(furan-2-yl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CH3 (methyl) H Furan-2-yl 273.31 Antimicrobial/anticancer research

Key Observations :

  • This may influence pharmacokinetics (e.g., metabolic stability) .
TRPA1 Inhibition (Patent Data)

The target compound’s structural class (3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives) has been patented by Boehringer Ingelheim as TRPA1 inhibitors for pain and inflammation . While specific IC50 data are unavailable, related analogs with morpholine or phenyl substituents show nanomolar affinity for TRPA1 receptors. The cyclohexyl group may improve binding pocket occupancy in TRPA1’s transmembrane domain .

Kinase Inhibition (CK2 and Others)

In contrast, 2-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives act as intermediates for CK2 inhibitors, with IC50 values <1 µM in enzymatic assays . The sulfanyl group in the target compound could mimic ATP’s phosphate-binding interactions, but steric hindrance from the cyclohexyl group might reduce kinase affinity compared to smaller substituents .

Biological Activity

3-Cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antiviral, anticancer, and other pharmacological effects.

  • Molecular Formula : C18H18N2OS2
  • Molecular Weight : 342.48 g/mol
  • CAS Number : 851852-86-3

Antiviral Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as antiviral agents. For instance, compounds similar to 3-cyclohexyl-5-phenyl-2-sulfanyl have demonstrated significant inhibition of viral polymerases. In vitro assays indicated that certain derivatives exhibited IC50 values below 1 µM against Hepatitis C Virus (HCV) NS5B polymerase, suggesting strong antiviral activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example:

  • A431 Vulvar Carcinoma Cells : In vitro studies showed that related compounds inhibited cell migration and invasion significantly .

A detailed study on the structure-activity relationship (SAR) revealed that modifications at specific positions of the thieno[2,3-d]pyrimidine scaffold could enhance anticancer efficacy.

The mechanism by which 3-cyclohexyl-5-phenyl-2-sulfanyl exerts its biological effects may involve:

  • Inhibition of Key Enzymes : The compound potentially inhibits enzymes critical for viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Thieno DerivativeAntiviral (HCV)<1 µM
Related CompoundAnticancer (A431)Significant inhibition observed

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current research is ongoing to evaluate its efficacy in animal models.

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